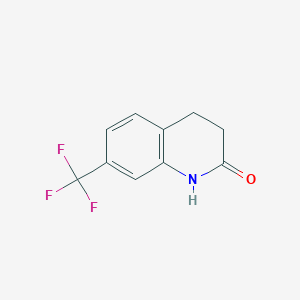![molecular formula C13H12F2N2 B1452252 1-(3,4-二氟苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 1105195-72-9](/img/structure/B1452252.png)
1-(3,4-二氟苯基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪
描述
“1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
There is no specific information available about the synthesis of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, pyrazines and their derivatives can be synthesized through various methods, such as cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles2.Molecular Structure Analysis
The molecular structure of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not explicitly available. However, the compound is likely to have a complex structure due to the presence of multiple functional groups and rings3.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, pyrazines and their derivatives are known to undergo various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not explicitly available. However, similar compounds are likely to have properties such as density, color, hardness, melting and boiling points, and electrical conductivity4.科学研究应用
-
Medicinal Chemistry
- These compounds have been used in medicinal chemistry for their inhibitory effects on c-Met protein kinase . This is a key enzyme involved in cellular growth, morphogenesis, and survival .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on c-Met in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit c-Met, which could potentially make them useful in the treatment of certain types of cancer .
-
Fluorescent Probes
- These compounds have also been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength, making them useful for imaging and sensing applications .
- The methods of application typically involve incorporating these compounds into a larger molecular structure and then testing their fluorescence properties .
- The outcomes of these studies have shown that these compounds can effectively function as fluorescent probes, which could potentially make them useful in a variety of scientific and industrial applications .
-
Structural Units of Polymers
- These compounds have been incorporated into polymers for use in solar cells .
- The methods of application typically involve synthesizing these compounds and incorporating them into a polymer structure .
- The outcomes of these studies have shown that these compounds can effectively be incorporated into polymers, which could potentially make them useful in the development of new materials for solar cells .
Sure, here are some more potential applications of compounds similar to “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”, such as 1,2,3-triazole-fused pyrazines and pyridazines :
-
GABAA Allosteric Modulating Activity
- These compounds have shown GABAA allosteric modulating activity . GABAA receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system .
- The methods of application typically involve synthesizing these compounds and testing their modulating effects on GABAA in vitro .
- The outcomes of these studies have shown that these compounds can effectively modulate GABAA, which could potentially make them useful in the treatment of certain neurological disorders .
-
BACE-1 Inhibition
- These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on BACE-1 in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit BACE-1, which could potentially make them useful in the treatment of Alzheimer’s disease .
-
Solar Cells
- These compounds have been incorporated into polymers for use in solar cells .
- The methods of application typically involve synthesizing these compounds and incorporating them into a polymer structure .
- The outcomes of these studies have shown that these compounds can effectively be incorporated into polymers, which could potentially make them useful in the development of new materials for solar cells .
-
Azapentalenes Synthesis
- These compounds have been used in the synthesis of azapentalenes .
- The methods of application typically involve synthesizing these compounds and testing their reactivity in the formation of azapentalenes .
- The outcomes of these studies have shown that these compounds can effectively be used in the synthesis of azapentalenes .
-
Mesenchymal–Epithelial Transition Factor (c-Met) Protein Kinase Inhibition
- These compounds have shown potent c-Met protein kinase inhibition .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on c-Met in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit c-Met, which could potentially make them useful in the treatment of certain types of cancer .
-
β-Secretase 1 (BACE-1) Inhibition
- These compounds have demonstrated BACE-1 inhibition .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on BACE-1 in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit BACE-1, which could potentially make them useful in the treatment of Alzheimer’s disease .
安全和危害
The safety and hazards associated with “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” are not known. However, similar compounds may have hazards associated with them and should be handled with care5.
未来方向
There is no specific information available about the future directions of “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine”. However, similar compounds have been used in various applications, such as in medicinal chemistry, as fluorescent probes, and as structural units of polymers2.
Please note that this information is based on the available resources and there might be more recent studies or data related to “1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” that are not included in this analysis.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICLFNZXYXVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



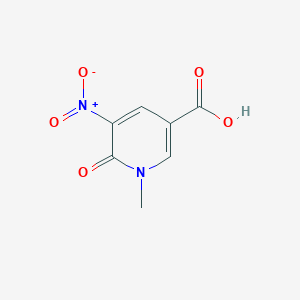
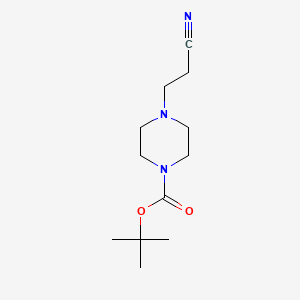
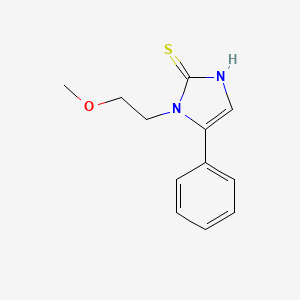
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)
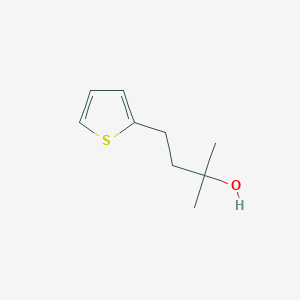
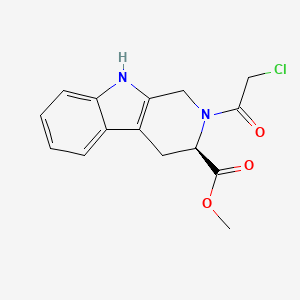
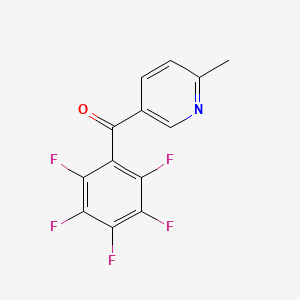
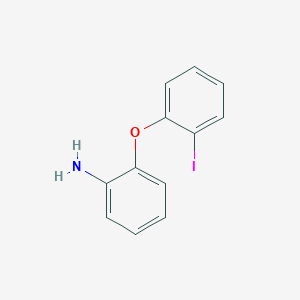
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
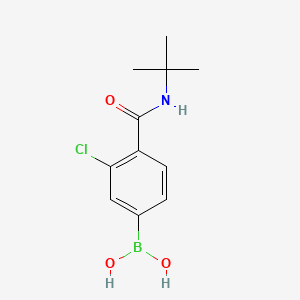
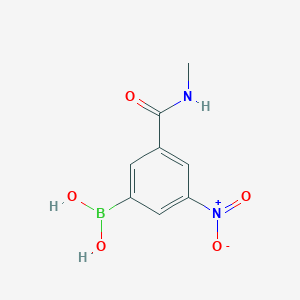
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

